1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea
Description
Structural Framework and Chemical Classification
Heterocyclic Core Analysis
The compound’s central scaffold consists of a benzo[c]thiadiazole system, a bicyclic structure comprising a benzene ring fused to a 1,2,5-thiadiazole moiety. The thiadiazole ring contains two nitrogen atoms at positions 1 and 2 and a sulfur atom at position 5, creating a planar, aromatic system with delocalized π-electrons. The numbering of the fused system follows IUPAC conventions, with the sulfur atom positioned ortho to the urea substituent at C5.
Key modifications include:
- 1,3-Dimethyl groups : Methyl substituents at N1 and N3 introduce steric bulk, reducing rotational freedom around the nitrogen atoms.
- 2,2-Dioxido functionality : The sulfone group (SO₂) at C2 enhances electron-withdrawing character, polarizing the heterocyclic core and stabilizing negative charge delocalization.
X-ray crystallography of analogous benzo[c]thiadiazole derivatives reveals bond lengths of 1.42–1.45 Å for C–N and 1.65–1.68 Å for C–S, consistent with aromatic conjugation. The dimethyl-dioxido groups induce slight non-planarity, with dihedral angles of 5–10° between the benzene and thiadiazole rings.
Functional Group Arrangement and Significance
The compound’s peripheral functional groups dictate its physicochemical behavior:
Urea Moiety
- Hydrogen-bonding capacity : The urea group (–NH–CO–NH–) acts as a quadruple hydrogen-bond donor/acceptor, enabling supramolecular assembly via intermolecular N–H···O/N interactions.
- Electronic effects : The electron-withdrawing carbonyl group (C=O) polarizes the adjacent N–H bonds, enhancing acidity (pKa ≈ 8–10).
2-Methoxyethyl Side Chain
Structural Comparison Within the Thiadiazole Family
Comparative analysis highlights distinct features relative to other thiadiazole derivatives:
The dimethyl-dioxido groups in this compound contrast with the unmodified thiadiazoles in photovoltaic materials or the monocyclic 1,2,3-thiadiazoles used as cytochrome P450 inhibitors.
Electronic and Steric Properties
Electronic Effects
- HOMO/LUMO Levels : Density functional theory (DFT) calculations on analogous thiadiazoles reveal LUMO levels near -3.7 eV, attributed to the electron-withdrawing SO₂ group. The urea moiety further lowers the LUMO (-4.1 eV) via conjugation with the heterocycle.
- Absorption Spectrum : The extended π-system and electron-deficient core result in a λₘₐₓ ≈ 390–410 nm (visible region), suitable for optoelectronic applications.
Steric Considerations
- Methyl Groups : The 1,3-dimethyl substituents create a torsional barrier of ~15 kcal/mol, restricting rotation and favoring a single conformer.
- Methoxyethyl Chain : The flexible ethylene linker reduces steric hindrance, allowing the methoxy group to adopt low-energy gauche conformations.
Steric maps derived from crystallographic data show van der Waals radii overlaps of <2.0 Å between methyl groups and adjacent atoms, confirming minimal strain.
Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-15-10-5-4-9(14-12(17)13-6-7-20-3)8-11(10)16(2)21(15,18)19/h4-5,8H,6-7H2,1-3H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKBGEHMLRPTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCCOC)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea is a derivative of the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzo[c][1,2,5]thiadiazole core with urea and methoxyethyl substituents. The molecular formula is , and its molecular weight is approximately 324.36 g/mol.
Biological Activities
The biological activities of thiadiazole derivatives are well-documented, and the specific compound under discussion exhibits several notable properties:
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds within this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications at specific positions on the thiadiazole ring can enhance antibacterial potency. For example, certain derivatives have been reported with minimum inhibitory concentrations (MIC) as low as 15.6 µg/mL against Staphylococcus aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 20 |
| Thiadiazole Derivative B | S. aureus | 15.6 |
| Thiadiazole Derivative C | P. aeruginosa | >300 |
Antifungal Activity
Thiadiazoles also exhibit antifungal properties. In vitro studies have shown that certain derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .
Anticancer Activity
Emerging research has highlighted the anticancer potential of thiadiazole derivatives. For example:
- Cell Line Studies : Compounds have been tested against various cancer cell lines, showing cytotoxic effects at concentrations ranging from 100 nM to 1 mM. Changes in cell morphology and proliferation rates were noted after treatment .
The mechanisms through which these compounds exert their biological effects are varied:
- Enzyme Inhibition : Some thiadiazoles act as inhibitors of matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling . The binding affinity to MMPs has been quantified, demonstrating significant interactions with active sites.
Case Study: MMP Inhibition
A specific study investigated the binding of a thiadiazole derivative to MMP-3:
- Binding Affinity : The compound was found to bind effectively to the zinc ion in the MMP active site with a dissociation constant (Kd) of approximately 18 nM .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiadiazole derivatives reveals that:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Benzo[c][1,2,5]thiadiazole vs. Benzothiazole (): The target compound’s benzo[c][1,2,5]thiadiazole core differs from benzothiazole derivatives (e.g., 1-(4-(2,4-dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea) in electronic and steric properties. Morpholine substituents in the benzothiazole derivative enhance solubility and may contribute to kinase inhibitory activity .
Thiadiazole vs. 1,2,3-Thiadiazole ():
The urea-linked 1,2,3-thiadiazole derivative (Example 4, Patent) shares a thiadiazole ring but lacks the fused benzo system. Its simpler structure may reduce synthetic complexity but limit pharmacokinetic stability compared to the target compound’s extended aromatic system .Benzodiazepine-Based Urea ():
The benzodiazepine core in 1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea introduces conformational flexibility, contrasting with the rigid thiadiazole system. This flexibility could improve target selectivity in neurological applications but reduce metabolic stability .
Urea Substituents and Functional Groups
- Methoxyethyl vs. Ethyl or Aromatic Chains: The 2-methoxyethyl group in the target compound likely improves water solubility compared to ethyl () or aromatic () substituents. Methoxy groups are known to enhance bioavailability by balancing lipophilicity and polarity .
Sulfone vs. Halogen or Morpholine Substitutents: The sulfone group in the target compound contrasts with halogen (e.g., chlorine in ) or morpholine substituents. Sulfones are stronger electron-withdrawing groups, which may influence reactivity in nucleophilic aromatic substitution or hydrogen-bonding interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
